molecular formula C12H15N3O4S B11482507 2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide

2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide

Cat. No.: B11482507
M. Wt: 297.33 g/mol
InChI Key: HFLVKVJEZAXASL-UHFFFAOYSA-N
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Description

2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a pyrrolidinone ring and a benzenesulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale procedures based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. These methods are designed to optimize yield and purity while minimizing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, thiol derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, particularly in the treatment of central nervous system disorders and cerebrovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to influence membrane fluidity and receptor binding, which can modulate various cellular processes. It may also act as an enzyme inhibitor, affecting metabolic pathways and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives. This uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetamide

InChI

InChI=1S/C12H15N3O4S/c13-11(16)8-14-20(18,19)10-5-3-9(4-6-10)15-7-1-2-12(15)17/h3-6,14H,1-2,7-8H2,(H2,13,16)

InChI Key

HFLVKVJEZAXASL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)N

Origin of Product

United States

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